molecular formula C16H12FN3O3S2 B6519461 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895470-40-3

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6519461
CAS No.: 895470-40-3
M. Wt: 377.4 g/mol
InChI Key: RKWOTHRVTQMRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluorobenzenesulfonyl group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Formation of the thiazole ring: This involves the reaction of 4-(pyridin-3-yl)thioamide with α-haloacetyl chloride to form the thiazole ring.

    Coupling reaction: The final step involves coupling the 4-fluorobenzenesulfonyl chloride with the thiazole intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • 2-(4-bromobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • 2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWOTHRVTQMRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.